molecular formula C19H20N4O B12183624 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B12183624
M. Wt: 320.4 g/mol
InChI Key: VLAMPSNDBYOYLJ-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound based on the pyrazole carboxamide scaffold, a structure recognized for its diverse biological activity in research settings. Pyrazole carboxamide derivatives are frequently investigated in agricultural science for their potential antifungal properties. Studies on analogous compounds have shown that the pyrazole carboxamide pharmacophore can disrupt fungal mitochondrial function by inhibiting key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) . This mechanism can lead to impaired energy production and ultimately fungal cell death, making such compounds valuable tools for studying plant pathogen control and fungicide resistance management . Beyond agricultural applications, the pyrazole core is a privileged structure in medicinal chemistry research. Pyrazole-containing compounds are extensively explored for their antioxidant potential, with some derivatives demonstrating significant radical scavenging activity (RSA) against reactive oxygen and nitrogen species in vitro . This activity is attributed to the ability of such compounds to donate electrons and neutralize free radicals, which is relevant for research into oxidative stress-related pathologies . Furthermore, the pyrazole scaffold is a key component in numerous pharmacologically active molecules, forming the basis of research into anti-inflammatory and anticancer agents . The specific substitution pattern on the pyrazole ring and the attached amide group can profoundly influence a compound's physicochemical properties and its interaction with biological targets, offering a wide scope for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O/c1-14(2)17-12-18(23(22-17)16-9-4-3-5-10-16)19(24)21-13-15-8-6-7-11-20-15/h3-12,14H,13H2,1-2H3,(H,21,24)

InChI Key

VLAMPSNDBYOYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is formed via cyclocondensation of a 1,3-diketone with phenylhydrazine. For the target compound, the diketone must incorporate a phenyl group at position 1 and an isopropyl group at position 3. Ethyl 3-isopropyl-3-oxopropanoate serves as a suitable precursor, synthesized via Claisen condensation of ethyl acetoacetate with isopropyl bromide under basic conditions. Reaction with phenylhydrazine in ethanol at reflux (78°C) for 12 hours yields ethyl 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate (Figure 1A).

Key Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 78°C (reflux)

  • Yield: ~65–70% (theoretical)

  • Regioselectivity: Controlled by steric and electronic effects of the diketone substituents.

Ester Hydrolysis to Carboxylic Acid

The ester group at position 5 is hydrolyzed using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at 60°C for 4 hours, yielding 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid (Figure 1B).

Purification:

  • Acidification: Adjust pH to 2–3 with HCl (6M).

  • Crystallization: Recrystallize from ethanol/water (1:1) to achieve >95% purity.

Amide Coupling with Pyridin-2-ylmethylamine

Activation of Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, forming the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Nucleophilic Acyl Substitution

The acid chloride reacts with pyridin-2-ylmethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous DCM at 25°C for 6 hours, yielding the target amide (Figure 1C).

Optimization Considerations:

  • Molar Ratio: 1:1.2 (acid chloride:amine) to minimize unreacted starting material.

  • Yield: ~80–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Alternative Route via Direct Aminolysis

One-Pot Ester to Amide Conversion

Ethyl 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate undergoes aminolysis with pyridin-2-ylmethylamine in methanol at 100°C for 24 hours. This method bypasses the hydrolysis step but requires higher temperatures and longer reaction times.

Limitations:

  • Yield: ~50–60% due to competing side reactions.

  • Purity: Requires extensive washing with sodium bicarbonate to remove unreacted amine.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.48–7.43 (m, 3H, Ar-H), 6.89 (s, 1H, pyrazole-H), 4.72 (s, 2H, CH₂), 3.12 (septet, J = 6.8 Hz, 1H, CH), 1.32 (d, J = 6.8 Hz, 6H, CH₃).

  • HRMS (ESI): m/z calculated for C₂₀H₂₁N₄O [M+H]⁺: 349.1764; found: 349.1768.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation + Amide Coupling70–85>95High
Direct Aminolysis50–6080–85Moderate

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides

Compound Name Substituents (Pyrazole Positions) Amide Side Chain Key Applications/Findings Reference
Target Compound 1-Ph, 3-iPr N-(Pyridin-2-ylmethyl) Research chemical; potential kinase inhibition
N-[(4-Fluorophenyl)methyl]-3-(iPr)-1H-pyrazole-5-carboxamide (LF4) 1-Ph (unsubstituted), 3-iPr N-(4-Fluorobenzyl) Agrochemical lead (binding affinity studies)
3-Bromo-1-(3-chloropyridin-2-yl)-N-[4-ethoxyphenyl]-1H-pyrazole-5-carboxamide 1-(3-Cl-pyridinyl), 3-Br N-(4-Ethoxyphenyl) Ryanodine receptor modulator (insecticidal)
N-(Butan-2-yl)-1-ethyl-3-(iPr)-1H-pyrazole-5-carboxamide 1-Et, 3-iPr N-(Butan-2-yl) Synthetic intermediate; no reported bioactivity
5,3-AB-CHMFUPPYCA 1-(Cyclohexylmethyl), 3-(4-F-Ph) N-(Amino-oxobutan-2-yl) Synthetic cannabinoid receptor agonist

Key Findings from Comparative Studies

Substitution at Position 1

  • Phenyl vs. Heteroaryl Groups: The target compound’s phenyl group at position 1 contrasts with halogenated pyridinyl substituents in agrochemical analogues (e.g., 3-bromo-1-(3-chloropyridin-2-yl) derivatives). Pyridinyl groups enhance insecticidal activity by targeting insect ryanodine receptors, while phenyl groups are more common in medicinal chemistry for human enzyme inhibition .
  • Cyclohexylmethyl Substituents: Compounds like 5,3-AB-CHMFUPPYCA (1-cyclohexylmethyl) exhibit cannabinoid receptor binding, highlighting how bulky substituents at position 1 influence receptor selectivity .

Amide Side Chain Modifications

  • Pyridin-2-ylmethyl vs. Fluorobenzyl : The target compound’s pyridinylmethyl group (electron-rich aromatic system) may improve solubility and CNS penetration compared to the 4-fluorobenzyl group in LF4, which prioritizes lipophilicity for agrochemical membrane permeability .
  • Amino-Oxobutan-2-yl Side Chains: In 5,3-AB-CHMFUPPYCA, the amino-oxobutan-2-yl group facilitates hydrogen bonding with cannabinoid receptors, a feature absent in the target compound’s simpler pyridinylmethyl chain .

Position 3 Substituents

  • Isopropyl (iPr) vs.

Biological Activity

1-Phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is C17H20N4OC_{17}H_{20}N_{4}O with a molecular weight of approximately 300.37 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazole moiety is recognized for its role in modulating inflammatory responses and exhibiting anticancer properties.

Pharmacological Activity

Recent studies have highlighted several pharmacological effects of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide:

1. Anticancer Activity
Research indicates that derivatives of pyrazole demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 3.79 µM to 49.85 µM against breast (MCF7), brain (SF-268), and lung (A549) cancer cells .

2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Properties
Some studies suggest that pyrazole derivatives may also possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through the modulation of neuroinflammatory pathways .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

Case Study 1: Antitumor Activity
A study evaluated the efficacy of a pyrazole derivative against A549 lung cancer cells, revealing an IC50 value of 26 µM, indicating significant growth inhibition .

Case Study 2: Anti-inflammatory Activity
In another study, a series of pyrazole compounds were tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. One compound demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis

To better understand the biological activity of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, it is useful to compare it with other similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure A3.79Anticancer
Compound BStructure B26Anticancer
Compound CStructure CComparable to indomethacinAnti-inflammatory

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